PD176252 is a non-peptide antagonist of the bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide receptor (GRPR) [, ]. It exhibits high affinity for BB2 receptors while demonstrating minimal interaction with BB1 receptors [, ]. This selectivity makes it a valuable tool in scientific research for investigating the roles of BB2 receptors in various biological processes.
PD176252 is frequently employed in studies exploring cancer development and progression, particularly in cancers overexpressing GRPR, such as lung, colon, prostate, and gastric cancers [, , , ]. Its role as a research tool extends to investigating its potential in ameliorating cisplatin-induced nephrotoxicity [] and understanding itch mechanisms [].
The molecular structure of PD176252 has been studied using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies have provided insights into the key structural features responsible for its interaction with the BB2 receptor. For instance, the indole ring, cyclohexyl ring, and nitrophenylurea moiety have been identified as crucial for binding affinity and selectivity [, ].
Furthermore, computational techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations have been employed to elucidate the binding mode of PD176252 and its analogues within the BB2 receptor binding pocket []. These studies aim to identify structural determinants that contribute to ligand binding and guide the design of novel and more potent BB2 receptor antagonists.
PD176252 functions as a competitive antagonist of the BB2 receptor [, , ]. It binds to the receptor, preventing the binding of endogenous ligands like gastrin-releasing peptide (GRP) and neuromedin B (NMB) [, ]. By blocking the activation of BB2 receptors, PD176252 inhibits downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately inhibiting tumor cell proliferation, invasion, and survival [, ].
Interestingly, research suggests that PD176252 and related analogs can also act as agonists of formyl peptide receptors (FPRs), particularly FPR1 and FPR2, with nanomolar EC50 values []. This unexpected activity highlights the complexity of ligand-receptor interactions and the potential for off-target effects.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4